Cas no 33148-55-9 (2-(phenylacetyl)benzoic acid)
2-(phenylacetyl)benzoic acid structure
Product Name:2-(phenylacetyl)benzoic acid
CAS-nummer:33148-55-9
MF:C15H12O3
MW:240.253984451294
MDL:MFCD00189277
CID:917633
PubChem ID:36343
Update Time:2025-08-04
2-(phenylacetyl)benzoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(phenylacetyl)benzoic acid
- 2-(1-Oxo-2-phenylethyl)benzoic acid
- 2-(2-phenylacetyl)benzoic acid
- 2-Phenylacetophonone-o-carboxylic acid
- 2-Phenylacetyl-benzoesaeure
- 2-Phenylacetylbenzoic acid
- BENZOIC ACID, 2-PHENYLACETYL-
- BRN 2374544
- Desoxybenzoin-2-carboxylic acid
- Desoxybenzoin-carbonsaeure-(2)
- F 1244
- o-(Phenylacetyl)benzoic acid
- o-Phenylacetylbenzoic acid
- UNII-YHT7FG62SA
- carboxydeoxybenzoin
- Benzoic acid, 2-(2-phenylacetyl)-
- DTXSID20186799
- MFCD00189277
- DB-364247
- 2-(1-OXO-2-PHENYLETHYL)BENZOICACID
- Acide (phenacetyl)-2 benzoique [French]
- Benzoic acid, 2-(phenylacetyl)-
- SCHEMBL1787541
- AKOS016022798
- NS00029427
- NSC401494
- Benzoic acid, o-(phenylacetyl)-
- 33148-55-9
- YHT7FG62SA
- 4-10-00-02987 (Beilstein Handbook Reference)
- NSC-401494
-
- MDL: MFCD00189277
- Inchi: 1S/C15H12O3/c16-14(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(17)18/h1-9H,10H2,(H,17,18)
- InChI-sleutel: NJXDTGLUPRKMFN-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC=CC=1C(=O)O)CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 240.07866
- Monoisotopische massa: 240.078644241g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 305
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 54.4Ų
Experimentele eigenschappen
- PSA: 54.37
- LogboekP: 2.81020
2-(phenylacetyl)benzoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 087023-1g |
2-(1-Oxo-2-phenylethyl)benzoic acid, 97% |
33148-55-9 | 97% | 1g |
$478.00 | 2023-09-10 | |
| Matrix Scientific | 087023-2g |
2-(1-Oxo-2-phenylethyl)benzoic acid, 97% |
33148-55-9 | 97% | 2g |
$833.00 | 2023-09-10 | |
| Matrix Scientific | 087023-5g |
2-(1-Oxo-2-phenylethyl)benzoic acid, 97% |
33148-55-9 | 97% | 5g |
$1851.00 | 2023-09-10 | |
| Fluorochem | 207280-1g |
2-(1-Oxo-2-phenylethyl)benzoic acid |
33148-55-9 | 97% | 1g |
£352.00 | 2022-03-01 | |
| Fluorochem | 207280-2g |
2-(1-Oxo-2-phenylethyl)benzoic acid |
33148-55-9 | 97% | 2g |
£613.00 | 2022-03-01 | |
| Fluorochem | 207280-5g |
2-(1-Oxo-2-phenylethyl)benzoic acid |
33148-55-9 | 97% | 5g |
£1447.00 | 2022-03-01 | |
| A2B Chem LLC | AG07940-1g |
2-(1-Oxo-2-phenylethyl)benzoic acid |
33148-55-9 | 97% | 1g |
$435.00 | 2024-04-20 | |
| A2B Chem LLC | AG07940-2g |
2-(1-Oxo-2-phenylethyl)benzoic acid |
33148-55-9 | 97% | 2g |
$725.00 | 2024-04-20 | |
| A2B Chem LLC | AG07940-5g |
2-(1-Oxo-2-phenylethyl)benzoic acid |
33148-55-9 | 97% | 5g |
$1650.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1783260-1g |
2-(1-Oxo-2-phenylethyl)benzoic acid |
33148-55-9 | 98% | 1g |
¥14262.00 | 2024-05-19 |
2-(phenylacetyl)benzoic acid Gerelateerde literatuur
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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